
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-(2,4-diclorobencil)-4-carboxipiperidina es un compuesto químico que pertenece a la familia de la piperidina. Se caracteriza por la presencia de un grupo protector tert-butoxicarbonilo (Boc), un grupo diclorobencilo y un grupo carboxilo unido al anillo de piperidina.
Métodos De Preparación
La síntesis de 1-Boc-4-(2,4-diclorobencil)-4-carboxipiperidina generalmente implica múltiples pasos. Una ruta sintética común comienza con la protección del nitrógeno de la piperidina utilizando un grupo Boc. Esto es seguido por la introducción del grupo 2,4-diclorobencilo a través de una reacción de sustitución nucleofílica. El paso final involucra la carboxilación del anillo de piperidina para introducir el grupo carboxilo. Las condiciones de reacción a menudo requieren el uso de reactivos y catalizadores específicos para lograr altos rendimientos y pureza.
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar la calidad y la eficiencia constantes.
Análisis De Reacciones Químicas
1-Boc-4-(2,4-diclorobencil)-4-carboxipiperidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar o alterar grupos funcionales específicos.
Sustitución: El grupo diclorobencilo puede ser sustituido por otros grupos a través de reacciones de sustitución nucleofílica o electrofílica.
Hidrólisis: El grupo protector Boc se puede eliminar mediante hidrólisis en condiciones ácidas o básicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-Boc-4-(2,4-diclorobencil)-4-carboxipiperidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas y como bloque de construcción en la síntesis orgánica.
Biología: El compuesto se puede utilizar en el estudio de vías biológicas e interacciones debido a su similitud estructural con ciertas moléculas bioactivas.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-Boc-4-(2,4-diclorobencil)-4-carboxipiperidina depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas, receptores o canales iónicos, modulando su actividad. Las vías involucradas pueden variar, pero las características estructurales del compuesto le permiten participar en interacciones específicas que influyen en sus efectos biológicos.
Comparación Con Compuestos Similares
1-Boc-4-(2,4-diclorobencil)-4-carboxipiperidina se puede comparar con otros compuestos similares, como:
1-(2,4-Diclorobencil)piperazina: Este compuesto comparte el grupo diclorobencilo pero carece de los grupos Boc y carboxilo.
1-Boc-4-(3-hidroxopropil)piperazina: Este compuesto tiene una estructura de piperazina protegida por Boc similar, pero con un sustituyente diferente.
Alcohol 2,4-diclorobencílico: Este compuesto contiene el grupo diclorobencilo, pero carece del anillo de piperidina y la protección Boc.
La singularidad de 1-Boc-4-(2,4-diclorobencil)-4-carboxipiperidina radica en su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas que no se encuentran en los compuestos similares enumerados anteriormente.
Propiedades
Fórmula molecular |
C18H23Cl2NO4 |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
4-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23Cl2NO4/c1-17(2,3)25-16(24)21-8-6-18(7-9-21,15(22)23)11-12-4-5-13(19)10-14(12)20/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) |
Clave InChI |
XJOGETBMNHHJRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B12284195.png)
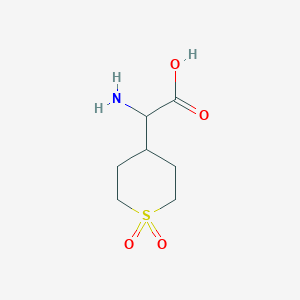
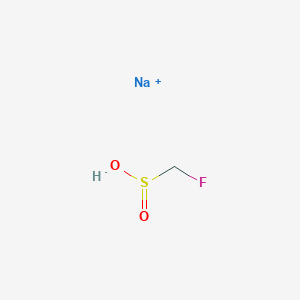
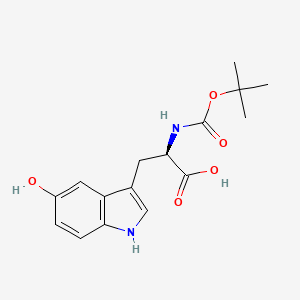


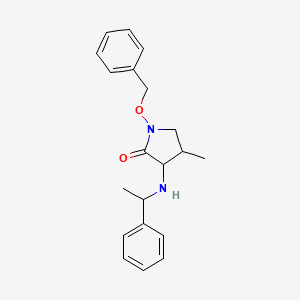
![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al](/img/structure/B12284241.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
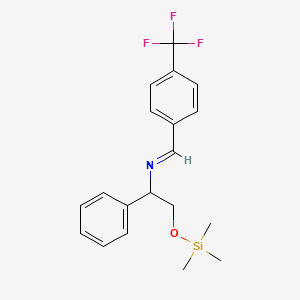
![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)
